Thalidomide itself was first synthesized by Chemie Grünenthal in Germany. Its derivatives, including Thalidomide-O-amido-PEG2-C2-NH2 (TFA), are typically synthesized in laboratory settings focused on medicinal chemistry and drug development. Research articles and patents related to the synthesis and application of thalidomide derivatives provide insights into their properties and uses.
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is classified as a small molecule drug with immunomodulatory properties. It falls under the category of antineoplastic agents due to its application in cancer treatment. The compound is also recognized for its anti-inflammatory and anti-angiogenic effects, which contribute to its therapeutic potential.
The synthesis of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) involves several steps, including the modification of the thalidomide structure through the introduction of an amido group and PEG chains. Common methods for synthesizing such compounds include:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) features a complex molecular structure characterized by:
The molecular formula for Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can be represented as . The molecular weight is approximately 372.41 g/mol. The compound's three-dimensional structure can be analyzed using computational chemistry software to predict its behavior in biological systems.
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) may undergo several chemical reactions, including:
Each reaction pathway must be carefully evaluated for potential by-products and reaction conditions that could affect yield and purity. Kinetic studies may also be conducted to understand the stability and reactivity of the compound under physiological conditions.
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) exerts its effects primarily through modulation of immune responses. Its mechanism involves:
Studies have shown that Thalidomide-O-amido-PEG2-C2-NH2 (TFA) demonstrates significant activity against multiple myeloma cells in vitro, with IC50 values indicating effective concentration ranges for therapeutic applications.
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is typically a white to off-white solid at room temperature. It exhibits good solubility in polar solvents such as water and dimethyl sulfoxide due to the presence of PEG chains.
The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point is generally around 150–160 °C, which indicates solid-state stability suitable for pharmaceutical formulations.
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) has several applications in scientific research:
The thalidomide moiety in Thalidomide-O-amido-PEG2-C2-NH2 TFA serves as a high-affinity molecular "hook" for cereblon (CRBN), a critical substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4CRBN) complex. This phthalimide derivative binds the tri-tryptophan pocket in the CRBN β-hairpin domain, inducing conformational changes necessary for neosubstrate recruitment [1] [5]. Unlike classical enzyme inhibitors, this interaction hijacks the ubiquitin-proteasome system (UPS), enabling targeted protein degradation. The tetrahedral glutarimide ring within the thalidomide core forms specific hydrogen bonds with His378 and Trp380 residues in CRBN, while the phthalimide ring engages in π-π stacking with Trp386 [2]. This precise molecular recognition underpins the compound's utility in PROTACs, as it provides a universal recruitment module for E3 ligase machinery without requiring target-specific binding domains.
The trifluoroacetate (TFA) salt form significantly enhances aqueous solubility (260.20 mM in water) compared to the free base, facilitating biological experimentation while maintaining identical cereblon-binding activity [1] [3] [5]. This property is critical for in vitro PROTAC assembly and cellular uptake studies.
Table 1: Solubility Profile of Thalidomide-O-amido-PEG2-C2-NH2 TFA
Solvent | Concentration | Significance |
---|---|---|
H₂O | 150 mg/mL (260.20 mM) | Enables aqueous-based biological assays |
DMSO | 100 mg/mL (173.47 mM) | Suitable for stock solutions in cell culture |
The diethylene glycol (PEG2) linker serves as a molecular tether that bridges the cereblon-targeting thalidomide moiety and the terminal amine conjugation site. Comprising two repeating ethylene oxide units (-OCH₂CH₂-), this linker provides optimal spatial separation (approximately 15.2 Å) while maintaining proteolytic stability [6] [7]. The electron-rich oxygen atoms within the PEG2 chain form hydrogen bonds with water molecules, conferring significant hydrophilicity to the conjugate (logP ≈ -1.8). This amphiphilic balance prevents aggregation in physiological buffers and enhances cell permeability compared to longer PEG chains or alkyl linkers [6].
Molecular dynamics simulations reveal that the PEG2 linker adopts a dynamic "U-shaped" conformation, enabling the terminal amine to explore a spherical radius of ~10 Å around the thalidomide core. This flexibility is crucial for accommodating diverse target protein interfaces in ternary complex formation [7]. The ethylene glycol units also mitigate steric hindrance during E2-E3-substrate complex assembly, facilitating efficient ubiquitin transfer. Comparative studies show that PEG2 outperforms both shorter (PEG1) and longer (PEG4) linkers in degradation efficiency for sterically constrained targets like nuclear receptors [9] [10].
Table 2: Influence of Linker Length on PROTAC Properties
Linker Type | Length (Atoms) | Hydrophilicity (logP) | Degradation Efficiency* |
---|---|---|---|
Alkyl C4 | 6 | +1.2 | Low |
PEG2 | 9 | -1.8 | High |
PEG4 | 15 | -3.5 | Moderate |
*Based on model PROTACs targeting BRD4* [9] [10]
The primary amine (-NH₂) terminus serves as a versatile conjugation handle for coupling to electrophilic groups on target protein ligands. With a pKa of ~10.5, this amine remains predominantly protonated at physiological pH, minimizing undesired nucleophilic side reactions while remaining reactive towards activated esters (e.g., NHS esters), isocyanates, and acyl chlorides [6] [8]. The ethyl spacer (C2) between the PEG2 oxygen and the amine nitrogen provides electronic insulation, preventing resonance stabilization that would reduce nucleophilicity. This configuration yields a conjugation efficiency exceeding 85% when reacted with carboxylic acid-containing warheads at neutral pH [8].
The TFA counterion in Thalidomide-O-amido-PEG2-C2-NH2 TFA stabilizes the amine against oxidation during storage while dissociating readily in aqueous buffers for conjugation reactions. This functionalization strategy enables modular PROTAC synthesis, as evidenced by successful conjugations to kinase inhibitors (e.g., JQ1), epigenetic readers, and nuclear receptor antagonists [1] [6]. The terminal amine's distance from the cereblon-binding domain (19 bonds) positions the target protein binder optimally for inducing productive ternary complexes, as confirmed by crystallographic studies of related PROTACs [8].
Table 3: Terminal Amine Reactivity in Conjugation Reactions
Electrophile | Reaction Conditions | Conjugation Yield | Application Example |
---|---|---|---|
NHS ester | pH 7.5, 4°C, 2h | 92% ± 3% | BRD4 degraders |
Carboxylic acid | EDC/NHS, pH 6.0, RT | 85% ± 5% | Kinase-targeted PROTACs |
Aldehyde | Reductive amination, RT | 78% ± 4% | Bifunctional degraders |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1